Disulfide, 1-methylethyl phenylmethyl

Description

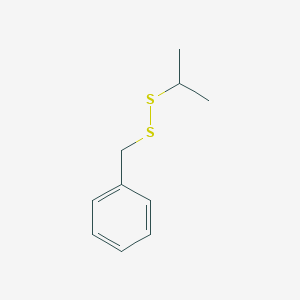

Disulfide, 1-methylethyl phenylmethyl (hypothetical IUPAC name: isopropyl benzyl disulfide) is an organosulfur compound characterized by a disulfide (–S–S–) bond linking a 1-methylethyl (isopropyl) group and a phenylmethyl (benzyl) group. Disulfides of this class are typically studied for their applications in agrochemicals, food additives, and industrial processes due to their volatility and sulfur-based reactivity .

Properties

CAS No. |

57413-29-3 |

|---|---|

Molecular Formula |

C10H14S2 |

Molecular Weight |

198.4 g/mol |

IUPAC Name |

(propan-2-yldisulfanyl)methylbenzene |

InChI |

InChI=1S/C10H14S2/c1-9(2)12-11-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |

InChI Key |

YDDHXRQUHOCFKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SSCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Iodine-Catalyzed Cross-Dehydrogenation

Iodine (I$$_2$$) in ethanol–water (2:1) with 4-dimethylaminopyridine (DMAP) as a base enables rapid disulfide formation at room temperature. For example, thiophenols with electron-donating groups (e.g., methoxy) react with aliphatic thiols like isopropyl mercaptan within 3 hours, yielding unsymmetrical disulfides in 52–84%. The mechanism proceeds via a thiyl radical intermediate, where structural differences between aromatic and aliphatic thiols drive selective cross-coupling.

Reaction Conditions

$$

2 \, \text{RSH} + \text{I}2 \, \xrightarrow{\text{DMAP, EtOH-H}2\text{O}} \, \text{RSSR}' + 2 \, \text{HI}

$$

Key parameters:

DDQ-Mediated Oxidation

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at 0°C achieves high selectivity for unsymmetrical disulfides within 5 minutes. This method tolerates functional groups such as halides and carboxylates, making it suitable for synthesizing benzyl isopropyl disulfide without side reactions.

Organocatalytic Polymerization-Derived Methods

While designed for poly(disulfide) synthesis, triphenylphosphine (PPh$$_3$$)-mediated systems can be adapted for small-molecule disulfides.

Triphenylphosphine/DIAD System

Diisopropyl azodicarboxylate (DIAD) and PPh$$3$$ (5 mol%) in chloroform induce rapid thiol oxidation at ambient temperatures. For hexanedithiol, this system produces poly(disulfide)s with $$ Mn $$ up to 85.6 kDa in 1 minute. Adapting this to benzyl/isopropyl thiols would require stoichiometric optimization to prevent polymerization.

Procedure Overview

- Dissolve equimolar benzyl mercaptan and isopropyl mercaptan in CHCl$$_3$$.

- Add PPh$$_3$$ (5 mol%) and DIAD (1.5 equiv).

- Quench with acidified methanol after 1 minute.

- Isolate product via precipitation.

Advantages:

Catalyst-Free Thermal Synthesis

Heating thiol precursors in aprotic solvents without catalysts offers a green alternative. For example, poly(disulfide)s form at 60°C in chloroform via thiol–disulfide exchange. Applied to benzyl/isopropyl thiols, this method would require:

Optimized Conditions

Thermal systems favor thermodynamic products, potentially improving selectivity for the unsymmetrical disulfide over symmetrical byproducts.

Alkali Metal Disulfide Nucleophilic Substitution

Sodium disulfide (Na$$2$$S$$2$$) reacts with benzyl chloride (C$$6$$H$$5$$CH$$2$$Cl) and isopropyl chloride ((CH$$3$$)$$_2$$CHCl) under controlled conditions. While traditionally used for symmetrical disulfides, stepwise addition may yield mixed products.

Industrial Adaptation

- Generate Na$$2$$S$$2$$ in situ from Na$$_2$$S and sulfur.

- Add benzyl chloride at 80–100°C.

- Introduce isopropyl chloride gradually to minimize homo-coupling.

Challenges:

Comparative Analysis of Methods

Degradation and Stability Insights

Benzyl isopropyl disulfide undergoes reductive cleavage with dithiothreitol (DTT) at 25°C, reverting to thiols within 2 hours. Storage recommendations include:

Chemical Reactions Analysis

Types of Reactions

Disulfide, 1-methylethyl phenylmethyl, undergoes several types of chemical reactions, including:

Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The disulfide bond can participate in nucleophilic substitution reactions, where one sulfur atom is replaced by another nucleophile.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine, and riboflavin-derived organocatalysts.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Reaction Conditions: Mild temperatures, often room temperature, and neutral to slightly acidic pH.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding thiols.

Substitution: Various substituted disulfides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Delivery Systems

Disulfides are integral in the design of drug delivery systems due to their ability to form reversible linkages. They enable controlled release of therapeutic agents. Recent studies have highlighted the use of biodegradable poly(disulfide)s for delivering drugs and nucleic acids into cells. These systems utilize thiol-mediated uptake pathways, enhancing cellular absorption and therapeutic efficacy .

Antibody-Drug Conjugates

In cancer therapeutics, disulfides serve as key components in antibody-drug conjugates (ADCs). They function as chemically cleavable motifs in linker systems, allowing for targeted delivery of cytotoxic agents to cancer cells while minimizing systemic toxicity. The dynamic nature of disulfide bonds facilitates the on-demand release of drugs within the tumor microenvironment .

Materials Science

Biomaterials

Disulfide-containing polymers are gaining traction in tissue engineering and wound healing applications due to their biodegradability and biocompatibility. These materials can be engineered to respond to physiological conditions, making them suitable for various biomedical applications .

Nanotechnology

In nanotechnology, disulfides are used to stabilize nanoparticles and enhance their functionality. For instance, disulfide-linked lipopeptides have been developed to encapsulate nucleic acids effectively, protecting them from degradation while facilitating their delivery into target cells .

Environmental Studies

Toxicological Assessments

The environmental impact of disulfides, particularly their potential toxicity, has been a subject of research. Studies indicate that dialkyl disulfides may exhibit significant toxicological effects comparable to their trisulfide counterparts. Understanding these effects is crucial for assessing risks associated with disulfide compounds in environmental contexts .

Case Studies

Case Study 1: Drug Delivery Using Disulfide Polymers

A study demonstrated the successful encapsulation and delivery of small interfering RNA (siRNA) using disulfide-linked polymers. The polymers exhibited enhanced stability and facilitated efficient cellular uptake, leading to significant gene silencing effects in vitro. This approach highlights the potential of disulfides in developing advanced therapeutic strategies .

Case Study 2: Antibody-Drug Conjugate Development

Research on ADCs utilizing disulfide linkers showed improved targeting and reduced off-target effects in preclinical models. The study found that disulfide bonds allowed for precise control over drug release rates, enhancing the therapeutic index of the conjugates against various cancer types .

Data Tables

Mechanism of Action

The mechanism of action of disulfide, 1-methylethyl phenylmethyl, involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds are crucial for the structural integrity of proteins. The compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to higher oxidation states. These redox reactions are essential for various cellular processes, including signal transduction and enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Disulfide Compounds

The following table compares Disulfide, 1-methylethyl phenylmethyl with structurally related disulfides, focusing on molecular properties, toxicity, and environmental behavior.

Key Research Findings

Structural and Functional Differences

- Volatility and Solubility: Alkyl disulfides like dimethyl disulfide (bp 109°C) are more volatile than those with bulkier substituents.

- Toxicity Surrogacy : Dimethyl disulfide (annual ITSL 4 ppb) is used as a conservative surrogate for risk assessments of structurally similar disulfides due to shared –S–S– reactivity . For example, bis(1-methylethyl) disulfide was measured at 0.5 ppb in ambient air, well below the ITSL threshold .

Environmental and Industrial Relevance

- Emission Profiles : Disulfides are detected in industrial emissions (e.g., paper mills) at trace levels (0.5–1.2 ppb), with combined exposures still below safety thresholds .

- Synthetic Applications : Phosphorothioate analogs like O,O-bis(1-methylethyl) S-(phenylmethyl) phosphorothioate (CAS 26087-47-8) demonstrate the utility of phenylmethyl groups in agrochemicals, though their disulfide counterparts remain underexplored .

Data Gaps and Research Needs

- Toxicological Data: No direct studies on 1-methylethyl phenylmethyl disulfide were identified. Surrogate-based risk assessments may underestimate effects of aromatic substituents.

- Analytical Methods: Current detection relies on gas chromatography-mass spectrometry (GC-MS) for volatile disulfides , but non-volatile analogs require advanced techniques like HPLC-MS.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 1-methylethyl phenylmethyl disulfide, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between thiol precursors (e.g., 1-methylethylthiol and phenylmethylthiol) under inert atmospheres. Purification via fractional distillation or column chromatography is recommended, with purity validation using gas chromatography-mass spectrometry (GC-MS) . Safety protocols, including glovebox use and ventilation, must be followed to mitigate sulfur compound reactivity .

Q. Which analytical techniques are most reliable for characterizing the structural and thermal properties of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure, while differential scanning calorimetry (DSC) assesses thermal stability. Mass spectrometry (EI/CI) provides molecular weight verification. Cross-referencing data with NIST Chemistry WebBook entries ensures accuracy . For solubility and rotational properties, consult JECFA/FCC guidelines using standardized ethanol/water mixtures .

Q. What are the critical safety considerations for handling 1-methylethyl phenylmethyl disulfide in laboratory settings?

- Methodological Answer : Use impervious gloves (nitrile or neoprene) and safety goggles to prevent dermal/ocular exposure. Ensure fume hoods with >100 ft/min airflow for ventilation. Spill containment requires inert absorbents (e.g., vermiculite), avoiding water to prevent hydrolysis byproducts . Monitor airborne concentrations via OSHA Method 1008 for sulfur compounds .

Advanced Research Questions

Q. How can researchers address the absence of toxicological data for this compound in risk assessment studies?

- Methodological Answer : Employ surrogate chemicals with structural analogs (e.g., diphenyl disulfide or bis(1-methylethyl) disulfide) for preliminary hazard characterization. Use quantitative structure-activity relationship (QSAR) models to predict toxicity endpoints, validated against in vitro assays (e.g., Ames test for mutagenicity) . Prioritize in silico tools like OECD QSAR Toolbox for data extrapolation .

Q. What experimental designs are effective for studying synergistic interactions between 1-methylethyl phenylmethyl disulfide and other sulfur-containing compounds?

- Methodological Answer : Utilize fractional inhibitory concentration (FIC) indices in combinatorial assays. For example, co-administer with dimethyl disulfide and measure antimicrobial efficacy via broth microdilution. Synergy is confirmed if FIC ≤0.5. Statistical validation requires ANOVA with post-hoc Tukey tests to address variability .

Q. How should contradictory literature data on the compound’s stability under oxidative conditions be resolved?

- Methodological Answer : Replicate experiments under controlled atmospheres (e.g., O₂/N₂ mixtures) using accelerated stability testing (40°C/75% RH). Monitor degradation via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Discrepancies may arise from trace metal impurities; include chelating agents (EDTA) in buffers to standardize conditions .

Q. What computational approaches are recommended to predict the compound’s reactivity in novel catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model disulfide bond cleavage energetics. Molecular dynamics simulations (MD) assess solvent interactions. Validate predictions against experimental Raman spectra for S-S stretching modes (~500 cm⁻¹) .

Data Presentation and Validation

Q. How should large datasets from stability or toxicity studies be organized to ensure reproducibility?

- Methodological Answer : Raw data (e.g., chromatograms, spectral peaks) should be archived in appendices, while processed data (e.g., degradation rates, IC₅₀ values) are presented in the main text. Use standardized templates from the Brazilian Journal of Pharmaceutical Sciences for impurity profiling . For public datasets, adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What strategies mitigate variability in spectroscopic measurements across research groups?

- Methodological Answer : Implement interlaboratory calibration using NIST reference materials (e.g., SRM 2201 for GC-MS). Report instrument parameters (e.g., ionization energy, scan range) and solvent systems in detail. Cross-validate results with independent techniques (e.g., X-ray crystallography if crystalline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.